molecular formula C13H20O2 B7861611 5-Methyl-2-n-pentoxybenzyl alcohol

5-Methyl-2-n-pentoxybenzyl alcohol

Cat. No.: B7861611
M. Wt: 208.30 g/mol
InChI Key: MKANSDWSRHCJEO-UHFFFAOYSA-N
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Description

5-Methyl-2-n-pentoxybenzyl alcohol (IUPAC: (5-methyl-2-pentoxyphenyl)methanol) is a substituted benzyl alcohol derivative featuring a methyl group at the 5-position and a pentoxy (-OCH₂CH₂CH₂CH₂CH₃) group at the 2-position of the benzene ring. This compound is structurally characterized by its aromatic core, hydroxylmethyl (-CH₂OH) group, and alkoxy substituent.

Properties

IUPAC Name

(5-methyl-2-pentoxyphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O2/c1-3-4-5-8-15-13-7-6-11(2)9-12(13)10-14/h6-7,9,14H,3-5,8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKANSDWSRHCJEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

5-Methyl-2-n-pentoxybenzyl alcohol has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound is used in the study of enzyme inhibition and as a potential inhibitor in biochemical assays.

  • Medicine: It has been investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

  • Industry: It is used in the production of fragrances, flavors, and as an intermediate in the manufacture of various chemical products.

Mechanism of Action

The mechanism by which 5-Methyl-2-n-pentoxybenzyl alcohol exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural analogs and their substituents:

Compound Name Substituents (Position) Molecular Formula Key Applications/Properties References
5-Methyl-2-n-pentoxybenzyl alcohol Methyl (5), pentoxy (2), -CH₂OH C₁₃H₂₀O₃ Potential surfactant or polymer precursor*
5-Methyl-2-nitrobenzyl alcohol Methyl (5), nitro (2), -CH₂OH C₈H₉NO₃ Photo-labile protecting group
5-Hydroxy-2-nitrobenzyl alcohol Hydroxy (5), nitro (2), -CH₂OH C₇H₇NO₄ Intermediate in photo-cleavable polymers
2-Aminobenzyl alcohol Amino (2), -CH₂OH C₇H₉NO Pharmaceutical intermediate
5-(2-(Dimethylamino)ethoxy)-2-nitrobenzyl alcohol Dimethylaminoethoxy (5), nitro (2), -CH₂OH C₁₁H₁₆N₂O₄ siRNA delivery systems

Note: *Hypothesized based on alkoxy chain length and surfactant-like properties.

Key Observations:

Substituent Effects on Reactivity: The nitro group (e.g., in 5-methyl-2-nitrobenzyl alcohol) enhances photo-lability, making it suitable for light-responsive drug delivery . Amino groups (e.g., 2-aminobenzyl alcohol) introduce basicity and hydrogen-bonding capacity, which are critical in pharmaceutical synthesis .

Alkoxy Chain Length: The pentoxy chain in this compound provides greater lipophilicity compared to shorter alkoxy chains (e.g., methoxy or ethoxy). This property is advantageous in polymer coatings or micelle formation. In 5-(2-(dimethylamino)ethoxy)-2-nitrobenzyl alcohol, the dimethylaminoethoxy group adds pH-responsive behavior, enabling endosomal escape in siRNA delivery .

Challenges :

  • Longer alkoxy chains (e.g., pentoxy) may reduce reaction yields due to steric hindrance during substitution.
  • Purification of hydrophobic intermediates requires non-polar solvents or column chromatography .

Physicochemical Properties

Property This compound* 5-Methyl-2-nitrobenzyl alcohol 2-Aminobenzyl alcohol
Solubility Low in water, high in organic solvents Moderate in polar solvents High in polar solvents
Melting Point ~80–90°C (estimated) 82–86°C 82–86°C
LogP ~3.5 (predicted) 1.2 0.5

Note: *Predicted using computational tools (e.g., ChemSpider).

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